3-(trifluoromethyl)-N-[4-[3-(trifluoromethyl)phenyl]sulfonylphenyl]benzamide
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Overview
Description
The trifluoromethyl group is a functional group that has the formula -CF3. It is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom with a fluorine atom . Compounds with this group are a subclass of the organofluorines .
Synthesis Analysis
Various methods exist to introduce this functionality. Carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride. Trifluoromethyl ethers and trifluoromethyl aromatics are converted into trifluoromethyl compounds by treatment with antimony trifluoride/antimony pentachloride .Molecular Structure Analysis
The trifluoromethyl group contains three fluorine atoms and a methyl group (a unit made of a hydrogen atom and three carbon atoms). This group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group .Chemical Reactions Analysis
The trifluoromethyl group has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine . For this reason, trifluoromethyl-substituted compounds are often strong acids .Physical and Chemical Properties Analysis
The trifluoromethyl group lowers the basicity of compounds like trifluoroethanol . It can also be added to change the solubility of molecules containing other groups of interest .Scientific Research Applications
Synthesis and Chemical Properties
- Trifluoromethyl groups significantly impact the biological activity of molecules. A study by López et al. (2017) developed a synthetic pathway for the preparation of 3-phenylsulfonyl-2-trifluoromethyl-1H-indoles, highlighting the importance of trifluoromethyl groups in antiviral and anticancer compounds. This suggests the potential use of compounds like the one for developing new therapeutic agents (López et al., 2017).
Antimicrobial and Anti-inflammatory Applications
- Abdellatif et al. (2014) synthesized 1-(4-methane(amino)sulfonylphenyl)-5-(4-substituted-aminomethylphenyl)-3-trifluoromethyl-1H-pyrazoles and evaluated them as anti-inflammatory agents. This indicates that derivatives of sulfonylphenyl and trifluoromethyl compounds could serve as promising anti-inflammatory agents (Abdellatif et al., 2014).
Crystal Structure Analysis
- The study of crystal structures of related compounds by Suchetan et al. (2016) can provide insights into the design of new materials with specific physical properties, potentially applicable in material science and pharmaceutical formulation (Suchetan et al., 2016).
Polymorphism and Materials Science
- Polymorphism in similar compounds has been observed to exhibit different molecular arrangements in the solid state, affecting material properties such as solubility and stability. Panini et al. (2016) discussed the polymorphism of a trifluoromethyl substituted benzanilide, which could inform the development of new materials with tailored properties (Panini et al., 2016).
Organic Synthesis
- The reactivity of trifluoromethyl and sulfonyl groups has been explored for the synthesis of complex molecules, potentially useful in the development of novel pharmaceuticals and agrochemicals. Prakash et al. (2004) described the use of trifluoromethyl phenyl sulfone as a reagent in organic synthesis, demonstrating its versatility in introducing trifluoromethyl groups into various molecules (Prakash & Hu, 2004).
Mechanism of Action
Future Directions
Trifluoromethylpyridine (TFMP) and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . Therefore, the development of new compounds with trifluoromethyl groups is an increasingly important research topic .
Properties
IUPAC Name |
3-(trifluoromethyl)-N-[4-[3-(trifluoromethyl)phenyl]sulfonylphenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13F6NO3S/c22-20(23,24)14-4-1-3-13(11-14)19(29)28-16-7-9-17(10-8-16)32(30,31)18-6-2-5-15(12-18)21(25,26)27/h1-12H,(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNNZAQYMFBNVEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=CC=C(C=C2)S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13F6NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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